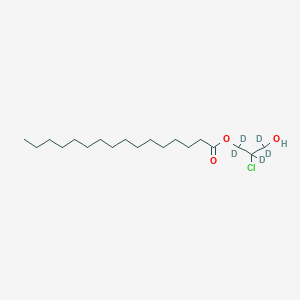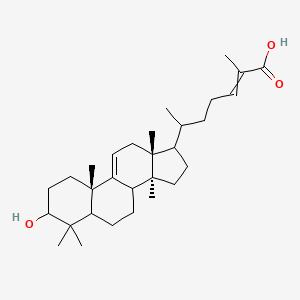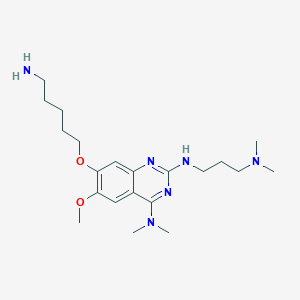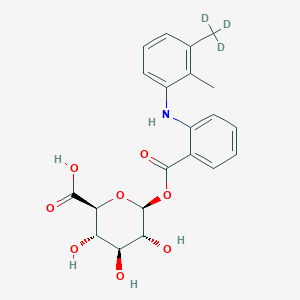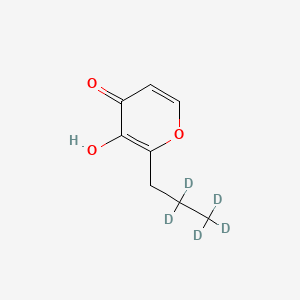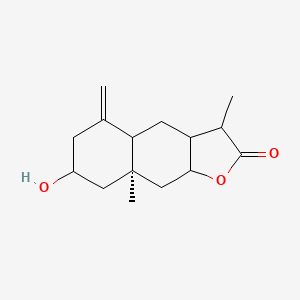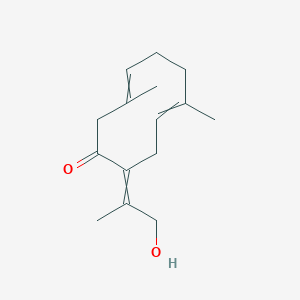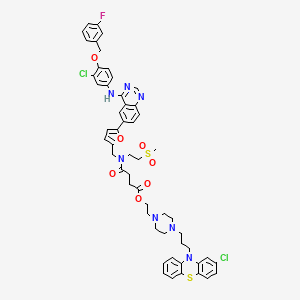
Egfr/csc-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/csc-IN-1 is a dual inhibitor targeting both the epidermal growth factor receptor (EGFR) and cancer stem cells (CSC). It has shown potential applications in the research of triple-negative breast cancer due to its ability to inhibit EGFR with an IC50 value of 10.52 nM .
Vorbereitungsmethoden
The synthesis of Egfr/csc-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Egfr/csc-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Egfr/csc-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and CSC. In biology, it helps in understanding the role of EGFR and CSC in cancer progression. In medicine, it is being explored as a potential therapeutic agent for triple-negative breast cancer. In industry, it may be used in the development of new cancer treatments .
Wirkmechanismus
Egfr/csc-IN-1 exerts its effects by inhibiting the tyrosine kinase activity of EGFR, which is crucial for cell proliferation, survival, and angiogenesis. By targeting EGFR and CSC, it disrupts the signaling pathways involved in cancer cell growth and maintenance. The molecular targets and pathways involved include the MEK-ERK and AKT-PI3K signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Egfr/csc-IN-1 is unique due to its dual inhibition of both EGFR and CSC. Similar compounds include JBJ-125, which targets mutant EGFR, and other EGFR inhibitors like gefitinib and lapatinib. These compounds also inhibit EGFR but may not have the same dual inhibitory effect on CSC .
Eigenschaften
Molekularformel |
C54H54Cl2FN7O7S2 |
|---|---|
Molekulargewicht |
1067.1 g/mol |
IUPAC-Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-[[5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]furan-2-yl]methyl-(2-methylsulfonylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C54H54Cl2FN7O7S2/c1-73(67,68)29-27-63(52(65)18-19-53(66)69-28-26-62-24-22-61(23-25-62)20-5-21-64-46-8-2-3-9-50(46)72-51-17-11-39(55)32-47(51)64)34-42-13-16-48(71-42)38-10-14-45-43(31-38)54(59-36-58-45)60-41-12-15-49(44(56)33-41)70-35-37-6-4-7-40(57)30-37/h2-4,6-17,30-33,36H,5,18-29,34-35H2,1H3,(H,58,59,60) |
InChI-Schlüssel |
OVNXJZUYPUTQOA-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCN(CC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)C(=O)CCC(=O)OCCN6CCN(CC6)CCCN7C8=CC=CC=C8SC9=C7C=C(C=C9)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



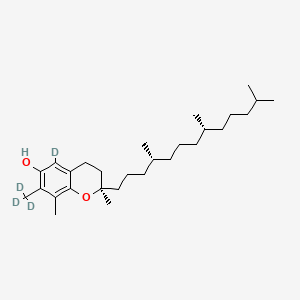
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
